5-(Ethylthio)picolinonitrile
Overview
Description
5-(Ethylthio)picolinonitrile is an organic compound with the molecular formula C8H8N2S It is a derivative of picolinonitrile, where an ethylthio group is attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 5-chloropicolinonitrile with ethanethiol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthio)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylthio)picolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)picolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethylthio group can enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Methylthio)picolinonitrile: Similar structure but with a methylthio group instead of an ethylthio group.
5-(Phenylthio)picolinonitrile: Contains a phenylthio group, which can affect its chemical properties and reactivity.
5-(Ethylthio)pyridine: Lacks the nitrile group, which can influence its reactivity and applications.
Uniqueness
5-(Ethylthio)picolinonitrile is unique due to the presence of both the ethylthio and nitrile groups, which provide a combination of reactivity and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Biological Activity
5-(Ethylthio)picolinonitrile is an organic compound with the molecular formula C8H8N2S, characterized by the presence of an ethylthio group and a nitrile functionality attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
This compound can be synthesized through various methods, including the reaction of 5-chloropicolinonitrile with ethanethiol in the presence of a base like potassium carbonate. The reaction typically occurs in solvents such as dimethylformamide (DMF) at elevated temperatures. The compound's structure allows for several chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile in organic synthesis.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The ethylthio group may enhance the compound’s binding affinity to enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions critical for biological activity.
Pharmacological Studies
Research indicates that derivatives of picolinonitriles exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that compounds similar to this compound possess antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations have shown that certain picolinonitrile derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thioether derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a comparative analysis showed that this compound could reduce cell viability in human breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of survival signaling pathways .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
5-ethylsulfanylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUESGSZTWBNLPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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